molecular formula C23H24N6O5 B5197076 8-{4-[3-(Morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}-5-nitroquinoline

8-{4-[3-(Morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}-5-nitroquinoline

Cat. No.: B5197076
M. Wt: 464.5 g/mol
InChI Key: OXJAGWYQJBAREP-UHFFFAOYSA-N
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Description

8-{4-[3-(Morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}-5-nitroquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with nitro groups and a piperazine ring, which is further substituted with a morpholine moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{4-[3-(Morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}-5-nitroquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration of Quinoline: The quinoline core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.

    Formation of Piperazine Derivative: The nitrated quinoline is then reacted with piperazine under basic conditions to form the piperazine-substituted quinoline.

    Introduction of Morpholine Moiety: The final step involves the reaction of the piperazine derivative with morpholine, typically in the presence of a suitable catalyst, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{4-[3-(Morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}-5-nitroquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 8-{4-[3-(Morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}-5-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of DNA-dependent protein kinases, which are involved in DNA repair and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    8-Substituted 2-morpholin-4-yl-quinolin-4-ones: These compounds also contain a quinoline core with morpholine and nitro substitutions, but differ in the specific positions and types of substituents.

    9-Substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones: These compounds have a pyrido[1,2-a]pyrimidine core instead of a quinoline core, but share similar substituents.

Uniqueness

8-{4-[3-(Morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}-5-nitroquinoline is unique due to its specific combination of substituents and the positions of these substituents on the quinoline core

Properties

IUPAC Name

4-[2-nitro-5-[4-(5-nitroquinolin-8-yl)piperazin-1-yl]phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5/c30-28(31)19-5-6-21(23-18(19)2-1-7-24-23)26-10-8-25(9-11-26)17-3-4-20(29(32)33)22(16-17)27-12-14-34-15-13-27/h1-7,16H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJAGWYQJBAREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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